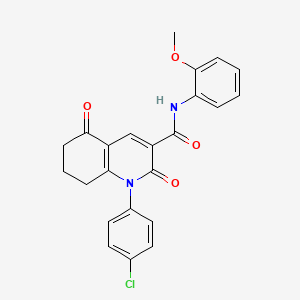![molecular formula C29H31N3O3 B11489999 5-(1-adamantyl)-2-methyl-N-(2-{[(pyridin-3-ylmethyl)amino]carbonyl}phenyl)-3-furamide CAS No. 924834-91-3](/img/structure/B11489999.png)
5-(1-adamantyl)-2-methyl-N-(2-{[(pyridin-3-ylmethyl)amino]carbonyl}phenyl)-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(ADAMANTAN-1-YL)-2-METHYL-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)FURAN-3-CARBOXAMIDE is a complex organic compound that features a unique structure combining adamantane, pyridine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ADAMANTAN-1-YL)-2-METHYL-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)FURAN-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(ADAMANTAN-1-YL)-2-METHYL-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
5-(ADAMANTAN-1-YL)-2-METHYL-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)FURAN-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s stability and structural properties make it a candidate for developing new materials with specific functionalities.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes
Mechanism of Action
The mechanism of action of 5-(ADAMANTAN-1-YL)-2-METHYL-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the pyridine and furan rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(ADAMANTAN-1-YL)-1,3,4-OXADIAZOLE-2(3H)-THIONE: This compound shares the adamantane moiety but differs in the heterocyclic ring structure.
2-(ADAMANTAN-1-YL)-2-OXOETHYL BENZOATES: These compounds have a similar adamantane core but different functional groups attached to the benzoate moiety.
Uniqueness
The uniqueness of 5-(ADAMANTAN-1-YL)-2-METHYL-N-(2-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL)FURAN-3-CARBOXAMIDE lies in its combination of three distinct moieties, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
924834-91-3 |
|---|---|
Molecular Formula |
C29H31N3O3 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
5-(1-adamantyl)-2-methyl-N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]furan-3-carboxamide |
InChI |
InChI=1S/C29H31N3O3/c1-18-24(12-26(35-18)29-13-20-9-21(14-29)11-22(10-20)15-29)28(34)32-25-7-3-2-6-23(25)27(33)31-17-19-5-4-8-30-16-19/h2-8,12,16,20-22H,9-11,13-15,17H2,1H3,(H,31,33)(H,32,34) |
InChI Key |
DWEFSVIMFSIHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)NC5=CC=CC=C5C(=O)NCC6=CN=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-methyl-5-[(9-oxoacridin-10(9H)-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11489931.png)
![ethyl [5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]carbamate](/img/structure/B11489940.png)
![N-[(2-fluorophenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489945.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489965.png)
![11-(2-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11489967.png)
![8-amino-6-(4-chlorophenyl)-2-(ethylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11489968.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]benzamide](/img/structure/B11489970.png)
![N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B11489980.png)

![1H-Pyrazole-1-butanoic acid, 3-[[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-, methyl ester](/img/structure/B11489995.png)
![2'-amino-5-fluoro-1'-(3-fluorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11489997.png)
![4-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11490016.png)
